molecular formula C20H18ClN3OS B2375541 3-chloro-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 396720-02-8

3-chloro-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No. B2375541
CAS RN: 396720-02-8
M. Wt: 383.89
InChI Key: SDCWZPMQZQCSSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-chloro-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide” is a complex organic molecule that contains several functional groups and structural features. It includes a benzamide moiety, a thieno[3,4-c]pyrazole ring, and a 2,4-dimethylphenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzamide group, a thieno[3,4-c]pyrazole ring, and a 2,4-dimethylphenyl group. The 3-chloro substituent on the benzamide ring and the 2,4-dimethyl substituents on the phenyl ring would contribute to the compound’s overall polarity .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the amide group and the pyrazole ring. The amide could potentially undergo hydrolysis, while the pyrazole ring might participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the polar amide group and the aromatic rings would likely make the compound relatively stable and moderately polar .

Scientific Research Applications

Synthesis and Characterization

Chemical synthesis and characterization form the backbone of research applications for compounds like 3-chloro-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide. Innovative methods for the synthesis of related compounds, such as 4-amino-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide, highlight the diverse synthetic routes available for heterocyclic compounds. These methods include condensation reactions, the use of chloroacetyl chloride for chloromethyl pyrimidinone derivatives, and further transformations leading to thiol derivatives and S-alkylated compounds. The structural elucidation of these compounds typically involves spectral analyses, including FT-IR, 1H-NMR, and mass spectroscopy, providing insights into the molecular framework and potential reactivity of the chemical entity under study (Ahmed F. Ahmed et al., 2018).

Material Science Applications

In material science, the structural features of related compounds are often explored for their potential in creating novel materials with desirable properties. For instance, the synthesis, spectral characterization, and X-ray crystal structure studies of pyrazole derivatives reveal their potential utility in material science, particularly through Hirshfeld surface analysis, DFT, and thermal analysis. These studies not only confirm the molecular structure but also explore intermolecular interactions, providing a foundation for understanding how these compounds might interact in more complex systems or contribute to material properties (K. Kumara et al., 2018).

Pharmacological Applications

While explicitly excluding direct drug use and side effects, it's worth noting that the structural analogs of the compound often undergo evaluation for their biological activity. Research into analogs such as substituted benzamides against mosquitoes indicates the broader potential of related compounds in developing agents with specific biological activities, albeit with a focus on safety towards non-target organisms (C. Schaefer et al., 1981). Such studies underscore the importance of understanding the biological interactions and potential applications of chemical entities in a pharmacological context, even when the primary interest lies outside direct therapeutic use.

Future Directions

The potential applications and future directions for this compound would depend on its biological activity. Given its structural features, it could be of interest in medicinal chemistry as a scaffold for drug development .

properties

IUPAC Name

3-chloro-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3OS/c1-12-6-7-18(13(2)8-12)24-19(16-10-26-11-17(16)23-24)22-20(25)14-4-3-5-15(21)9-14/h3-9H,10-11H2,1-2H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDCWZPMQZQCSSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC(=CC=C4)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.